1,2-Dibromopropane
Overview
Description
1,2-Dibromopropane, also known as Propylene bromide, is a naturally occurring organic compound . It is part of the Vicinal Dihalide family and is highly unstable due to both torsional strain and its highly electrophilic nature . It is an organobromide compound where Bromine is a halogen element with the symbol Br and atomic number 35 .
Synthesis Analysis
This compound is synthesized from bromopropane by bromination . The process involves mixing bromopropane and iron powder, heating to 40-50°C, slowly adding bromine, and continuing to reflux for 2 hours after adding . The iron slag is then filtered off, and the filtrate is washed several times with water, once with a 5% sodium carbonate solution, and then with a 5% sodium thiosulfate solution to remove free bromine . The product is then dried with anhydrous calcium chloride and undergoes fractional distillation, collecting the 139-142 ℃ fraction to obtain the finished product of this compound .
Molecular Structure Analysis
The molecular formula of this compound is C3H6Br2 . The InChI representation is InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3 . The Canonical SMILES representation is CC(CBr)Br .
Chemical Reactions Analysis
In the reaction with HBr, propene gives 2-bromopropane as the product . With Br2/CCl4, two bromine atoms are added across the double bond to give dialkyl halide . With Br2/CCl4, propene gives this compound as the dialkyl halide compound .
Physical and Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 201.89 g/mol . It is highly unstable due to both torsional strain and its highly electrophilic nature .
Scientific Research Applications
Photodissociation Dynamics
- 1,2-Dibromopropane has been studied for its photodissociation dynamics at different wavelengths using the velocity map ion imaging method. This research helps in understanding the primary and secondary C-Br bond cleavages and the translational energy distribution of the resulting fragments (Lee, Yeon, Jung, & Kim, 2008).
Vibrational Spectrum and Ab Initio Calculations
- The vibrational spectrum of this compound has been reported in various states (solid, liquid, gas). Ab initio calculations assist in understanding the geometry, energy, dipole moment, and vibrational spectrum of this compound. This study aids in the assignment of fundamental modes of vibrations of this compound's conformers (LaPlante & Stidham, 2009).
Thermodynamic and Acoustic Properties
- Research on the speed of sound in liquid this compound helps in determining its thermodynamic and acoustic properties. This contributes to understanding its density, heat capacities, thermal expansion, and compressibilities at different temperatures and pressures (Chorążewski & Skrzypek, 2010).
Crystallization-Induced Asymmetric Transformations
- This compound is involved in the study of crystallization-induced asymmetric transformations. This research is significant in the field of enantioselective synthesis, particularly in the formation of diastereoisomeric esters (Brunetto, Gori, Fiaschi, & Napolitano, 2002).
Femtochemistry of Complex Elimination Reactions
- The elimination reaction of this compound is studied using femtosecond time-resolved mass spectrometry. This research contributes to the understanding of complex reactions involving multiple internal degrees of freedom (Kötting, Diau, Sølling, & Zewail, 2002).
Enzymatic Dehalogenation Studies
- The haloalkane dehalogenase enzyme, which processes this compound, has been crystallographically studied. This research offers insights into the enzymatic detoxification of halogenated compounds (Streltsov, Prokop, Damborský, Nagata, Oakley, & Wilce, 2003).
Phosphorimetry Using Chiral Selectors
- Studies involving room temperature phosphorimetry of 1,1'-binaphthol in the presence of this compound explore the chiral discrimination potential of gamma-cyclodextrin. This has applications in analytical chemistry (Zhang, Wang, & Jin, 2008).
Chemical Synthesis and Electrocatalysis
- The reaction of this compound with other compounds has been studied for the synthesis of various chemical complexes. These studies contribute to the field of organometallic chemistry and electrocatalysis (Li, Jing, Xue, Zhu, Cui, Li, & Niu, 2015).
Identification of Metabolic Products
- Research on this compound in female BALB/c mice led to the identification of its glutathione conjugates and mercapturic acids. This is crucial for understanding its metabolism and potential toxic effects (Lee, Jin, Hyun, Lee, Kim, Jeon, Lee, Kim, Jeong, Lee, & Jeong, 2005).
Mechanism of Action
Target of Action
1,2-Dibromopropane, also known as propylene dibromide, is an organic compound with the formula CH3CHBrCH2Br . It is the simplest chiral hydrocarbon containing two bromine atoms . The primary targets of this compound are the hydrogen atoms attached to the carbon atoms in organic compounds .
Mode of Action
In elimination reactions, this compound interacts with its targets (hydrogen atoms) through a base, which removes a hydrogen ion from the carbon atom next to the one holding the bromine . This results in the rearrangement of the electrons, expelling the bromine as a bromide ion . The reaction of this compound with strong bases leads to the preferential attack on protons due to the partial positive charge on hydrogen .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the elimination reaction pathway . This pathway leads to the formation of propene . The elimination reaction is favored by strong bases, which attack the protons preferentially .
Pharmacokinetics
It’s known that this compound is a volatile and flammable liquid , which may influence its absorption and distribution.
Result of Action
The result of the action of this compound is the formation of propene . It’s important to note that this compound has been found to induce hepatotoxicity and immunotoxicity in female balb/c mice .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it forms explosive mixtures with air at elevated temperatures . Its volatility and flammability also suggest that it can easily evaporate and spread in the environment .
Safety and Hazards
1,2-Dibromopropane is considered hazardous . It is toxic to aquatic life with long-lasting effects . It is fatal if inhaled, causes serious eye irritation, and causes skin irritation . It is harmful if swallowed and is a flammable liquid and vapour . It is advised to avoid breathing mist, gas, or vapours, avoid contact with skin and eye, and use personal protective equipment .
Biochemical Analysis
Cellular Effects
1,2-Dibromopropane has been found to induce hepatotoxicity and immunotoxicity in female BALB/c mice . This suggests that it can have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its highly reactive nature, it is likely that its effects on cellular function may change over time, potentially due to its instability, degradation, or long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1,2-dibromopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJYAKDBJUJAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
Record name | 1,2-DIBROMOPROPANE | |
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DSSTOX Substance ID |
DTXSID60870403 | |
Record name | Propane, 1,2-dibromo- | |
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Molecular Weight |
201.89 g/mol | |
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Physical Description |
1,2-dibromopropane is a colorless liquid. (NTP, 1992), Colorless liquid; [Merck Index] | |
Record name | 1,2-DIBROMOPROPANE | |
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Record name | 1,2-Dibromopropane | |
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Boiling Point |
284 to 288 °F at 760 mmHg (NTP, 1992), 141.9 °C | |
Record name | 1,2-DIBROMOPROPANE | |
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Record name | 1,2-DIBROMOPROPANE | |
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Flash Point |
Flash point: <-75 °C | |
Record name | 1,2-DIBROMOPROPANE | |
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Solubility |
In water, 1.43X10+3 mg/L at 25 °C, Soluble in ethanol, ether, and chloroform; slightly soluble in carbon tetrachloride. | |
Record name | 1,2-DIBROMOPROPANE | |
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Density |
1.94 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9324 g/cu cm at 20 °C | |
Record name | 1,2-DIBROMOPROPANE | |
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Record name | 1,2-DIBROMOPROPANE | |
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Vapor Density |
7 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 1,2-DIBROMOPROPANE | |
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Vapor Pressure |
7.84 [mmHg], 7.84 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
78-75-1 | |
Record name | 1,2-DIBROMOPROPANE | |
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Record name | 1,2-DIBROMOPROPANE | |
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Melting Point |
-67.4 °F (NTP, 1992), -55.49 °C | |
Record name | 1,2-DIBROMOPROPANE | |
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